molecular formula C3H9ClN2S B2988757 3-Aminopropanethioamide hydrochloride CAS No. 172261-07-3

3-Aminopropanethioamide hydrochloride

Cat. No.: B2988757
CAS No.: 172261-07-3
M. Wt: 140.63
InChI Key: BXQICFYIDCSAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropanethioamide hydrochloride is a versatile small molecule scaffold with the molecular formula C3H9ClN2S and a molecular weight of 140.64 g/mol. It is a derivative of propanamide with an amino group and a thioamide group, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

This compound is a versatile small molecule scaffold , which suggests it could potentially interact with a variety of biological targets

Mode of Action

As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, leading to different biochemical changes. The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

Given its status as a versatile small molecule scaffold , it is plausible that it could influence multiple pathways

Result of Action

As a versatile small molecule scaffold , it could potentially exert a wide range of effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropanethioamide hydrochloride can be synthesized through several methods, including the reaction of 3-aminopropanethiol with thionyl chloride to form the corresponding hydrochloride salt. The reaction typically involves refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropanethioamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfoxides are common products.

  • Reduction: Amines or thioethers are typically formed.

  • Substitution: Alkylated derivatives of the compound are produced.

Scientific Research Applications

3-Aminopropanethioamide hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor for pharmaceutical compounds. Its applications span across chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

  • Thioacetamide

  • Thiourea

  • 3-Aminopropanethiol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3-aminopropanethioamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQICFYIDCSAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.